molecular formula C11H23O4S- B1264887 (4R)-4,8-dimethylnonyl sulfate

(4R)-4,8-dimethylnonyl sulfate

Cat. No. B1264887
M. Wt: 251.37 g/mol
InChI Key: FCHHMBXKFHPMFQ-LLVKDONJSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(4R)-4,8-dimethylnonyl sulfate is an organosulfate oxoanion that is the conjugate base of (4R)-4,8-dimethylnonyl hydrogen sulfate. It has been isolated from Daphnia pulex and has been found to induce morphological changes in the phytoplankton, Scenedesmus gutwinskii. It has a role as a Daphnia pulex metabolite and a kairomone. It is a conjugate base of a (4R)-4,8-dimethylnonyl hydrogen sulfate.

Scientific Research Applications

Phytoplankton Defense Mechanism

(4R)-4,8-Dimethylnonyl sulfate has been identified as a substance involved in the defense mechanisms of phytoplankton. In a study by Yasumoto et al. (2008), it was isolated from Daphnia pulex and found to induce morphological defense in a freshwater phytoplankton, Scenedesmus gutwinskii. The study determined the absolute configuration of this compound, contributing to our understanding of chemical ecology in aquatic ecosystems (Yasumoto et al., 2008).

Atmospheric Sulfur Cycle

Barth et al. (2000) incorporated sulfur chemistry, including compounds like this compound, into the National Center for Atmospheric Research Community Climate Model. This study helped in predicting the mixing ratios of various sulfur compounds and understanding their roles in atmospheric processes (Barth et al., 2000).

Radical Formation Studies

Research by Gao et al. (2020) explored the transformation of sulfate radicals into hydroxyl radicals, with relevance to compounds like this compound. This study provided insights into the mechanisms of various sulfate-related reactions and processes in environmental, chemical, and biomedical sciences (Gao et al., 2020).

Aqueous Solution Speciation

A study by Hu et al. (2013) on aqueous Zr-sulfate chemistry, which can include compounds like this compound, focused on understanding the structures of oligomeric clusters present in solution. This research contributes to the broader understanding of solution-phase speciation in synthesis science (Hu et al., 2013).

Marine Biogeochemical Sulfur Cycle

Andreae (1990) discussed the role of sulfate compounds in the marine biogeochemical sulfur cycle. This research highlighted how sulfate is incorporated into marine ecosystems and its broader environmental significance (Andreae, 1990).

properties

Molecular Formula

C11H23O4S-

Molecular Weight

251.37 g/mol

IUPAC Name

[(4R)-4,8-dimethylnonyl] sulfate

InChI

InChI=1S/C11H24O4S/c1-10(2)6-4-7-11(3)8-5-9-15-16(12,13)14/h10-11H,4-9H2,1-3H3,(H,12,13,14)/p-1/t11-/m1/s1

InChI Key

FCHHMBXKFHPMFQ-LLVKDONJSA-M

Isomeric SMILES

C[C@H](CCCC(C)C)CCCOS(=O)(=O)[O-]

Canonical SMILES

CC(C)CCCC(C)CCCOS(=O)(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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